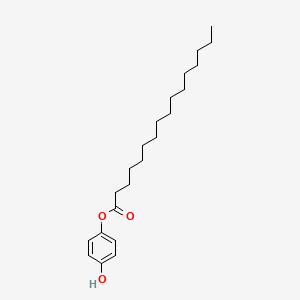
4-Hydroxyphenyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl hexadecanoate is an organic compound that belongs to the class of esters It is derived from hexadecanoic acid (palmitic acid) and 4-hydroxyphenol (hydroquinone)
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with 4-hydroxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl hexadecanoates.
Scientific Research Applications
4-Hydroxyphenyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 4-hydroxyphenyl hexadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release hexadecanoic acid and 4-hydroxyphenol, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl octadecanoate: Similar structure but with an octadecanoic acid (stearic acid) moiety.
4-Hydroxyphenyl dodecanoate: Contains a dodecanoic acid (lauric acid) moiety.
4-Hydroxyphenyl butanoate: Contains a butanoic acid (butyric acid) moiety.
Uniqueness
4-Hydroxyphenyl hexadecanoate is unique due to its specific chain length and the presence of both a hydroxyl group and an ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.
Properties
CAS No. |
83791-08-6 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(4-hydroxyphenyl) hexadecanoate |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)25-21-18-16-20(23)17-19-21/h16-19,23H,2-15H2,1H3 |
InChI Key |
ZMWJEKFRMJKWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















